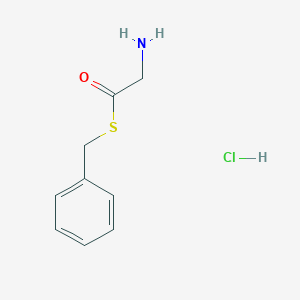

H-Gly-SBzl*HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

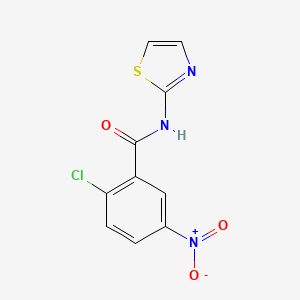

H-Gly-SBzl*HCl, also known as N-benzylglycine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biochemical studies. This compound is a derivative of glycine, an amino acid that is a building block of proteins. H-Gly-SBzl*HCl has a benzyl group attached to the glycine molecule, which gives it unique properties that make it useful in various research fields.

Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC) with Mass Spectrometry

Hydrophilic interaction chromatography coupled with mass spectrometry is a versatile technique for structural glycomics. This method allows the separation and analysis of glycans, which are crucial for understanding various biological processes and could relate to the study of H-Gly-SBzl*HCl if it were involved in glycosylation reactions or glycan analysis. The technique uses solvent mixtures suitable for online-electrospray ionization-mass spectrometry, facilitating the study of oligosaccharides at a detection limit of approximately 1 femtomol (Wuhrer, De Boer, & Deelder, 2009).

Glycosyl Cation Stabilization

Glycosyl cations, key intermediates in the glycosylation reaction, have been stabilized in superacid media for structural studies. This research could provide insights into the behavior of molecules like H-Gly-SBzl*HCl in acidic environments or during reactions involving cationic intermediates. Such understanding could be applied in synthesizing complex carbohydrates or designing catalysts for specific organic transformations (Martin et al., 2016).

Hydrogen Production from Formic Acid

Research on the production of hydrogen from formic acid at room temperature using IrPdAu nanoparticles anchored on NH2-SBA-15 highlights innovative approaches to hydrogen generation. This research could inform processes for efficient hydrogen production or storage, relevant to energy applications where H-Gly-SBzl*HCl might serve as a catalyst or structural component in similar reactions (Luo et al., 2020).

Glycoproteome Analysis

The development of a peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry addresses challenges in glycoproteomics. This area of research could be relevant to the study or application of H-Gly-SBzl*HCl in proteomics, particularly if the chemical is used as a tool for the selective modification or analysis of glycoproteins and glycopeptides (Huang et al., 2015).

properties

IUPAC Name |

S-benzyl 2-aminoethanethioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGNWQQRQIMFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-SBzl*HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)

![(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2714041.png)

![1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane](/img/structure/B2714043.png)

![2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B2714047.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)

![N-Tert-butyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2714056.png)

![N-(benzo[b]thiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2714057.png)